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molecular formula C4H4Cl2N4 B1330548 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine CAS No. 27282-80-0

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

Cat. No. B1330548
M. Wt: 179 g/mol
InChI Key: QRTBWWIIFMMESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008483B2

Procedure details

To a suspension of cyanuric chloride (300 mg, 1.63 mmol, 1.00 equiv) in 1:1 CH3CN:H2O (2.7 mL) at 0° C. was added NH2Me (2.0 M solution in THF, 0.81 mL, 1.6 mmol). The solution was treated with 1 N NaOH to maintain a pH of 9-10 and stirred for 5 min at 0° C. The resulting suspension was used in the next step without workup or purification. MS (ES+): m/e 178.9 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].C[C:11]#[N:12].NC.[OH-].[Na+]>O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:12][CH3:11])[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.81 mL
Type
reactant
Smiles
NC
Name
Quantity
2.7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of 9-10
CUSTOM
Type
CUSTOM
Details
The resulting suspension was used in the next step without workup or purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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